1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)
Overview
Description
UNC1079 is a selective inhibitor of the L3MBTL3 domain, which is part of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors . It is a piperidine analog of UNC1021, but with significantly lower potency . This compound is primarily used as a negative control in cellular studies .
Scientific Research Applications
UNC1079 is used extensively in scientific research, particularly in the fields of epigenetics and transcriptional regulation . It serves as a chemical probe to study the function of the L3MBTL3 domain and its role in chromatin interactions . Additionally, it is used as a negative control in cellular studies to validate the specificity of other inhibitors targeting the same domain .
Mechanism of Action
Target of Action
UNC1079 primarily targets the L3MBTL3 domain . L3MBTL3 is a methyl-lysine reader protein that binds to the Cul4 DCAF5 E3 ligase complex and targets methylated proteins for proteasomal degradation .
Mode of Action
UNC1079 is a structurally similar but significantly less potent inhibitor compared to UNC1021 . It has a low anticipated affinity, demonstrating an activity against L3MBTL3 of >10 μM, which is >1000-fold weaker than that of UNC1215 .
Biochemical Pathways
Given its target, it can be inferred that it may influence pathways involving theproteasomal degradation of methylated proteins .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Given its interaction with the l3mbtl3 domain, it may influence theproteasomal degradation of methylated proteins .
Action Environment
Environmental factors can significantly impact the effectiveness of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UNC1079 involves the reaction of 1,4-phenylene bis(1,4’-bipiperidin-1’-yl-methanone) with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public databases .
Industrial Production Methods: Industrial production methods for UNC1079 are not widely documented.
Chemical Reactions Analysis
Types of Reactions: UNC1079 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure . It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of UNC1079 include dimethyl sulfoxide (DMSO) for solubilization and various organic solvents for purification . The compound is stable under standard laboratory conditions and does not require special handling .
Major Products Formed: The major products formed from reactions involving UNC1079 are typically derivatives of the original compound, modified through substitution reactions .
Comparison with Similar Compounds
UNC1079 is structurally similar to UNC1021 but is significantly less potent . Other similar compounds include UNC1215, which is a highly potent inhibitor of the L3MBTL3 domain . UNC1079’s primary uniqueness lies in its use as a negative control, providing a benchmark for evaluating the efficacy of other inhibitors .
List of Similar Compounds:- UNC1021
- UNC1215
- FKBP12 PROTAC dTAG-7
- BRD4-IN-4
- Inobrodib
Properties
IUPAC Name |
[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUMUCTZMMLNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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